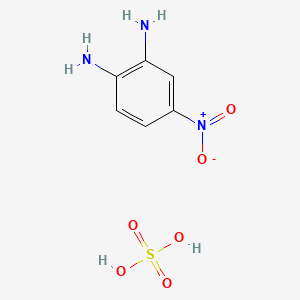![molecular formula C10H9ClFNO3 B1366646 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid CAS No. 904810-52-2](/img/structure/B1366646.png)
4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid
Übersicht
Beschreibung
“4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H9ClFNO3 . It is a solid substance and is considered hazardous .
Synthesis Analysis
The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .
Molecular Structure Analysis
The molecular weight of “4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is 245.64 . The InChI code is 1S/C10H9ClFNO3/c11-6-1-2-8 (7 (12)5-6)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .
Physical And Chemical Properties Analysis
“4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is a solid substance . It has a molecular weight of 245.64 . The InChI code is 1S/C10H9ClFNO3/c11-6-1-2-8 (7 (12)5-6)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its structure allows for the introduction of fluorine and chlorine atoms, which can significantly alter the biological activity of the derived compounds. These halogens are often used to increase the lipophilicity or alter the electronic distribution of pharmaceuticals, potentially leading to improved drug efficacy and selectivity .
Agriculture
As an intermediate in agrochemical production, 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid may be involved in the synthesis of herbicides or pesticides. The presence of halogen atoms can be crucial for the activity of these agents, as they can interact with specific enzymes or receptors in pests or weeds, rendering them inactive .
Material Science
In material science, this compound could be used in the development of new polymers or coatings that require specific properties imparted by the fluorine and chlorine atoms. These properties might include resistance to degradation, alterations in refractive index, or enhanced binding to other materials .
Environmental Science
Environmental science applications might involve the use of this compound in the study of halogenated organic compound degradation or as a standard in analytical methods for detecting similar compounds in environmental samples. Understanding its behavior and breakdown can help in assessing the environmental impact of related chemicals .
Biochemistry
In biochemistry, the compound’s role could be in the study of enzyme-substrate interactions, especially those involving halogen bonds. It could serve as a substrate analog to investigate the mechanism of action of enzymes that interact with similar naturally occurring molecules .
Pharmacology
Pharmacologically, derivatives of this compound might exhibit various biological activities, such as antiviral, anti-inflammatory, or anticancer properties. Research into these activities could lead to the development of new therapeutic agents. The halogen atoms present in the compound can play a critical role in the pharmacokinetics and pharmacodynamics of these potential drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chloro-2-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXPBKWZXXEWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424259 | |
| Record name | 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid | |
CAS RN |
904810-52-2 | |
| Record name | 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(E)-2-Bromoethenyl]-4-chlorobenzene](/img/structure/B1366574.png)





![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)
![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)

![(E)-4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366590.png)